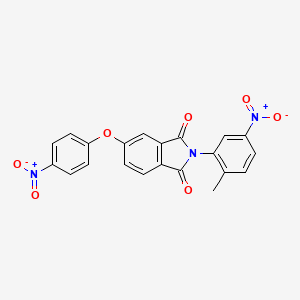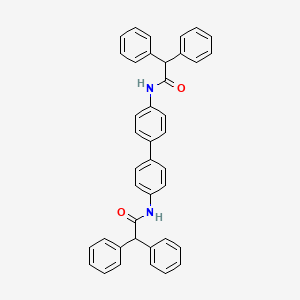![molecular formula C23H19ClN2O3 B11563615 2-(2-chlorophenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11563615.png)
2-(2-chlorophenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenoxy group and a benzoxazole moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 2-chlorophenol with an appropriate acylating agent under basic conditions to form the chlorophenoxy intermediate.
Synthesis of the Benzoxazole Moiety: The benzoxazole ring is synthesized through a cyclization reaction involving an ortho-aminophenol derivative and a suitable carboxylic acid or ester.
Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the benzoxazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-chlorophenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenoxy)acetic acid: A simpler analog with similar chlorophenoxy functionality.
2-(2-chlorophenoxy)-N-phenylacetamide: Lacks the benzoxazole moiety but shares the chlorophenoxy and acetamide groups.
2-(2-chlorophenoxy)-N-[2-methylphenyl]acetamide: Similar structure but without the benzoxazole ring.
Uniqueness
The uniqueness of 2-(2-chlorophenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide lies in its combined chlorophenoxy and benzoxazole functionalities, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H19ClN2O3 |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H19ClN2O3/c1-14-7-10-18-21(11-14)29-23(26-18)16-9-8-15(2)19(12-16)25-22(27)13-28-20-6-4-3-5-17(20)24/h3-12H,13H2,1-2H3,(H,25,27) |
InChI Key |
WKWBPEGJIVQITK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)COC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(4-chlorophenyl)butanamide](/img/structure/B11563543.png)
![N'-[(E)-anthracen-9-ylmethylidene]-3-methylbenzohydrazide](/img/structure/B11563548.png)
![4-[(2E)-2-benzylidenehydrazinyl]-N-(2-bromophenyl)-4-oxobutanamide](/img/structure/B11563550.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11563552.png)
![2-[(2E)-2-{[17-(4-Bromophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-YL]methylene}hydrazino]-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B11563558.png)
![1,2-Dimethyl-4-({3-[(2-toluidinocarbothioyl)oxy]benzoyl}amino)benzene](/img/structure/B11563559.png)
![Ethyl 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]propanoate](/img/structure/B11563561.png)
![4-[(E)-{[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]imino}methyl]phenol](/img/structure/B11563568.png)
![3-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11563574.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11563577.png)

![N-(naphthalen-2-yl)-2-({5-[(E)-(2-pentanoylhydrazinylidene)methyl]furan-2-yl}sulfanyl)acetamide](/img/structure/B11563596.png)

